molecular formula C18H19NO3S B2497577 methyl 2-[1-(thiophen-2-yl)cyclopentaneamido]benzoate CAS No. 1049512-54-0

methyl 2-[1-(thiophen-2-yl)cyclopentaneamido]benzoate

Cat. No.: B2497577
CAS No.: 1049512-54-0
M. Wt: 329.41
InChI Key: OTPMKXDSZLHXHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, a related compound, “Methyl-N′-[1-(thiophen-2-yl)propylidene]hydrazinecarbodithioate”, was obtained from a condensation reaction between S-methyldithiocarbazate and 1-(2-thienyl)-1-propane .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds can be quite complex. For instance, the compound “Methyl-N′-[1-(thiophen-2-yl)propylidene]hydrazinecarbodithioate” crystallized in the monoclinic space group P21/n with cell parameters a = 10.178(3), b = 13.357(4), c = 8.845(3)Å, β =98.613(5)°, Z = 4 and V = 1188.9(6)Å3 .

Mechanism of Action

The mechanism of action of thiophene derivatives can vary greatly depending on their specific structures . Unfortunately, the mechanism of action for “Methyl 2-(1-(thiophen-2-yl)cyclopentanecarboxamido)benzoate” is not explicitly mentioned in the available literature.

Future Directions

The future directions for research on “Methyl 2-(1-(thiophen-2-yl)cyclopentanecarboxamido)benzoate” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science , making them an interesting area for future research.

Properties

IUPAC Name

methyl 2-[(1-thiophen-2-ylcyclopentanecarbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-22-16(20)13-7-2-3-8-14(13)19-17(21)18(10-4-5-11-18)15-9-6-12-23-15/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPMKXDSZLHXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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